molecular formula C20H12ClNO4 B2785650 N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 900293-55-2

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B2785650
CAS No.: 900293-55-2
M. Wt: 365.77
InChI Key: NKHKMYUGISHIPA-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C20H12ClNO4 and its molecular weight is 365.77. The purity is usually 95%.
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Biological Activity

N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, often referred to as CCF, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CCF, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H12ClNO4
  • Molecular Weight : 365.77 g/mol
  • CAS Number : 900293-55-2

1. Antioxidant Activity

Research indicates that derivatives of CCF exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

2. Enzyme Inhibition

CCF has been evaluated for its inhibitory effects on various enzymes associated with neurodegenerative diseases:

  • Cholinesterases (AChE and BChE) : Compounds similar to CCF have shown moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. For example, one study reported IC50 values of 19.2 μM for AChE and 13.2 μM for BChE for related compounds .
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) : CCF derivatives have also been tested against COX-2 and LOX enzymes, which are involved in inflammatory processes. Moderate inhibition was noted, indicating potential anti-inflammatory effects .

3. Cytotoxicity

The cytotoxic effects of CCF have been investigated against various cancer cell lines. For instance, derivatives were tested against the MCF-7 breast cancer cell line, showing promising results in reducing cell viability . The mechanism often involves inducing apoptosis through various pathways, which is a focus of ongoing research.

The biological activity of CCF can be attributed to its structural features that facilitate interactions with biological targets:

  • Molecular Docking Studies : Computational studies have provided insights into how CCF interacts with target proteins at the molecular level. These studies indicate hydrogen bonding and hydrophobic interactions as key factors contributing to its inhibitory effects on enzymes like AChE and COX .

Case Studies

Several studies highlight the biological potential of CCF and its derivatives:

  • Study on Cholinesterase Inhibition :
    • A series of furochromone derivatives were synthesized and tested for their ability to inhibit cholinesterases. The presence of halogen substituents was found to enhance activity against these enzymes significantly .
  • Anti-inflammatory Activity :
    • In vivo studies demonstrated that certain derivatives exhibited substantial anti-inflammatory effects in animal models, correlating with their ability to inhibit COX and LOX enzymes .

Data Summary Table

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
AntioxidantDPPH ScavengingNot specified
AChE InhibitionAChE19.2 μM
BChE InhibitionBChE13.2 μM
COX InhibitionCOX-2Moderate
CytotoxicityMCF-7Significant effect

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-4-oxochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)26-20(17)22-19(24)16-9-4-10-25-16/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHKMYUGISHIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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